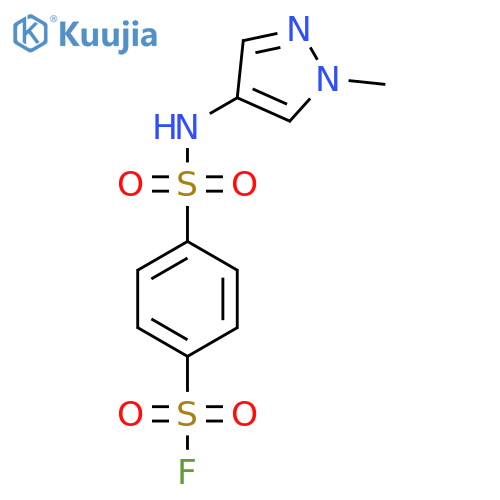

Cas no 1607295-16-8 (4-(1-methyl-1H-pyrazol-4-yl)sulfamoylbenzene-1-sulfonyl fluoride)

1607295-16-8 structure

商品名:4-(1-methyl-1H-pyrazol-4-yl)sulfamoylbenzene-1-sulfonyl fluoride

4-(1-methyl-1H-pyrazol-4-yl)sulfamoylbenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 4-[(1-METHYLPYRAZOL-4-YL)SULFAMOYL]BENZENESULFONYL FLUORIDE

- 4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride

- 1607295-16-8

- Z2736752264

- EN300-26580126

- AKOS030754573

- 4-(1-methyl-1H-pyrazol-4-yl)sulfamoylbenzene-1-sulfonyl fluoride

-

- インチ: 1S/C10H10FN3O4S2/c1-14-7-8(6-12-14)13-20(17,18)10-4-2-9(3-5-10)19(11,15)16/h2-7,13H,1H3

- InChIKey: JYPRIYKAMFADLC-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1)S(=O)(=O)F)(NC1C=NN(C)C=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 319.00967632g/mol

- どういたいしつりょう: 319.00967632g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 532

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 115Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

4-(1-methyl-1H-pyrazol-4-yl)sulfamoylbenzene-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26580126-0.25g |

4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |

1607295-16-8 | 95.0% | 0.25g |

$840.0 | 2025-03-20 | |

| Enamine | EN300-26580126-10g |

4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |

1607295-16-8 | 90% | 10g |

$3929.0 | 2023-11-13 | |

| Enamine | EN300-26580126-1g |

4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |

1607295-16-8 | 90% | 1g |

$914.0 | 2023-11-13 | |

| Enamine | EN300-26580126-0.05g |

4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |

1607295-16-8 | 95.0% | 0.05g |

$768.0 | 2025-03-20 | |

| Enamine | EN300-26580126-5g |

4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |

1607295-16-8 | 90% | 5g |

$2650.0 | 2023-11-13 | |

| Enamine | EN300-26580126-0.1g |

4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |

1607295-16-8 | 95.0% | 0.1g |

$804.0 | 2025-03-20 | |

| Enamine | EN300-26580126-0.5g |

4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |

1607295-16-8 | 95.0% | 0.5g |

$877.0 | 2025-03-20 | |

| Enamine | EN300-26580126-1.0g |

4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |

1607295-16-8 | 95.0% | 1.0g |

$914.0 | 2025-03-20 | |

| Enamine | EN300-26580126-10.0g |

4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |

1607295-16-8 | 95.0% | 10.0g |

$3929.0 | 2025-03-20 | |

| Enamine | EN300-26580126-2.5g |

4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride |

1607295-16-8 | 95.0% | 2.5g |

$1791.0 | 2025-03-20 |

4-(1-methyl-1H-pyrazol-4-yl)sulfamoylbenzene-1-sulfonyl fluoride 関連文献

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

1607295-16-8 (4-(1-methyl-1H-pyrazol-4-yl)sulfamoylbenzene-1-sulfonyl fluoride) 関連製品

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量